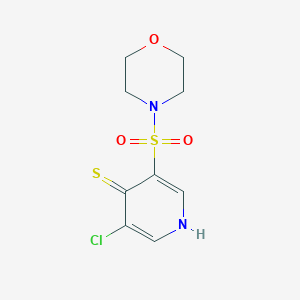
3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol is a chemical compound with the molecular formula C9H11ClN2O3S2 and a molecular weight of 294.8 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group, a morpholinosulfonyl group, and a thiol group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent substitution reactions to introduce the chloro, morpholinosulfonyl, and thiol groups. One common synthetic route involves the reaction of 3-chloropyridine with morpholine and sulfonyl chloride under controlled conditions to form the morpholinosulfonyl derivative . The thiol group is then introduced through a nucleophilic substitution reaction using thiol reagents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or the pyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their activity and function. The morpholinosulfonyl group can interact with various enzymes and receptors, modulating their activity. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol can be compared with other similar compounds, such as:
3-Chloro-5-(morpholinosulfonyl)pyridin-4-amine: This compound has an amine group instead of a thiol group, which affects its reactivity and applications.
Isothiazolo[4,5-b]pyridines: These compounds have a different heterocyclic structure but share some similar chemical properties and applications. The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
Propiedades
Fórmula molecular |
C9H11ClN2O3S2 |
|---|---|
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
3-chloro-5-morpholin-4-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H11ClN2O3S2/c10-7-5-11-6-8(9(7)16)17(13,14)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,11,16) |
Clave InChI |
AZXGEUNNEWIJMF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CNC=C(C2=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


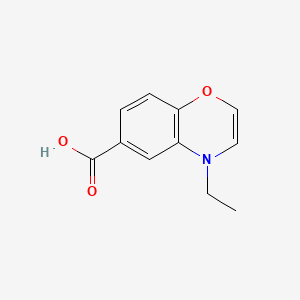
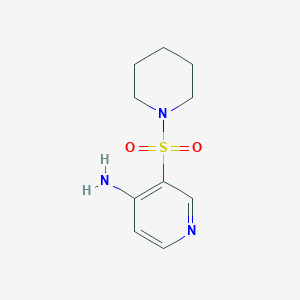
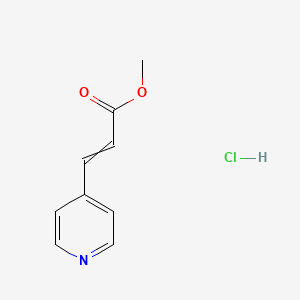

![(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)

![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)


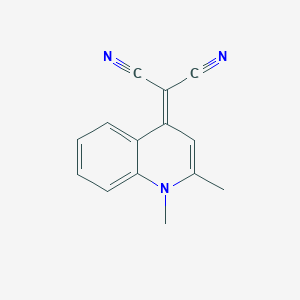



![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)
